Regioisomeric Differentiation: 3-Chlorobenzyl (CAS 923114-27-6) vs. 4-Chlorobenzyl (CAS 923114-07-2) Substituent Identity
The target compound bears a 3-chlorobenzyl group at N1, whereas the closest commercially cataloged analog (CAS 923114-07-2) carries a 4-chlorobenzyl group at the identical position . Although both compounds share the same molecular formula (C22H18ClN3O3) and molecular weight (407.8 g/mol), the chlorine substitution position is meta (3-position) vs. para (4-position) on the benzyl ring, as confirmed by distinct InChI Keys: WFMDJWVSBUWTBF-UHFFFAOYSA-N (target) vs. COOWFPBTONSNMF-UHFFFAOYSA-N (4-chloro isomer) [1]. In the broader pyrido[3,2-d]pyrimidine kinase inhibitor literature, shifting a halogen from meta to para on a benzyl substituent has been shown to alter CDK5 inhibitory potency by factors exceeding 10-fold in closely related 4,7-disubstituted series [2].
| Evidence Dimension | Chlorine substitution position on N1-benzyl ring |
|---|---|
| Target Compound Data | 3-chlorobenzyl (meta-Cl); InChI Key WFMDJWVSBUWTBF-UHFFFAOYSA-N; MW 407.85 |
| Comparator Or Baseline | 1-(4-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 923114-07-2): 4-chlorobenzyl (para-Cl); InChI Key COOWFPBTONSNMF-UHFFFAOYSA-N; MW 407.8 [1] |
| Quantified Difference | Meta vs. para chloro position. In analogous pyrido[3,2-d]pyrimidine CDK5 inhibitor series, equivalent halogen regioisomer shifts produced >10-fold changes in IC50 [2]. Exact IC50 values for these two specific compounds have not been reported in peer-reviewed literature. |
| Conditions | Structural identity verified by InChI Key comparison; regioisomer sensitivity established in Dehbi et al. (2014) 4,7-disubstituted pyrido[3,2-d]pyrimidine SAR [2] |
Why This Matters
The regioisomeric identity determines electronic distribution and steric presentation to biological targets; procurement of the incorrect regioisomer invalidates SAR continuity and may yield false-negative or false-positive screening results.
- [1] CIRS Group. 1-(4-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione. GCIS Detail. CAS 923114-07-2. View Source
- [2] Dehbi O, Tikad A, Bourg S, Bonnet P, Lozach O, Meijer L, et al. Synthesis and optimization of an original V-shaped collection of 4-7-disubstituted Pyrido[3,2-d]pyrimidines as CDK5 and DYRK1A inhibitors. Eur J Med Chem. 2014;80:352-363. View Source
